molecular formula C12H12BrN3O B7499298 N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide

N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7499298
M. Wt: 294.15 g/mol
InChI Key: WWDDRFLAQCKDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of pyrazole derivatives and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is its specificity towards COX-2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen, which inhibit both COX-1 and COX-2, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide selectively inhibits COX-2. This makes it a useful tool for studying the specific role of COX-2 in the inflammatory response. However, one of the limitations of using N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide. One potential area of research is the development of more soluble derivatives of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide that can be more easily administered in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide and its potential therapeutic applications in various diseases. Finally, future research could focus on identifying potential side effects of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide and developing strategies to mitigate these effects.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 2-bromo-4-methylphenylhydrazine with ethyl 2-oxo-2-phenylacetate in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to possess analgesic and antipyretic properties and has been studied for its potential use in pain management.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-9-3-4-11(10(13)7-9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDDRFLAQCKDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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